4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde
Overview
Description
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane is a brominated flame retardant widely used in various industrial applications. It is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in plastics, fabrics, adhesives, and building insulation materials . This compound exists as four diastereomers, each exhibiting chirality, which means each diastereomer consists of a pair of enantiomers .
Scientific Research Applications
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane has several scientific research applications, including:
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane can be synthesized by reacting bromoethane with cyclohexene under appropriate reaction conditions. This reaction typically requires the presence of a solvent and a catalyst . The process involves the addition of bromine atoms to the cyclohexene ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are strictly followed to handle the bromine and other reactive intermediates involved in the process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of less brominated or debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products Formed
Oxidation: Oxidation products may include brominated cyclohexanones or cyclohexanols.
Reduction: Reduction can lead to the formation of cyclohexane derivatives with fewer bromine atoms.
Substitution: Substitution reactions can produce a variety of cyclohexane derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane involves its interaction with biological molecules and systems. It has been shown to bind to androgen receptors, altering their regulation and potentially leading to endocrine disruption . The compound’s bromine atoms play a crucial role in its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: Another brominated compound used as a flame retardant and in other industrial applications.
1,2-Dibromo-4-(1,2-dibromoethyl)benzene: A structurally similar compound with different applications and properties.
Tetrabromobisphenol A (TBBPA): A widely used brominated flame retardant with different chemical properties and applications.
Uniqueness
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane is unique due to its specific structure, which allows it to exist as multiple diastereomers and enantiomers. This structural diversity contributes to its varied reactivity and interactions with biological systems . Its effectiveness as a flame retardant and its potential toxicological effects make it a compound of significant interest in both industrial and scientific research .
Properties
IUPAC Name |
4-[2-(diethylamino)ethoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCUSYCCGKZKBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328547 | |
Record name | 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15182-94-2 | |
Record name | 4-[2-(Diethylamino)ethoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15182-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-(DIETHYLAMINO)-ETHOXY)-BENZALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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